2-(6-nitro-1H-indazol-1-yl)acetic acid 2-(6-nitro-1H-indazol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 857801-04-8
VCID: VC5484554
InChI: InChI=1S/C9H7N3O4/c13-9(14)5-11-8-3-7(12(15)16)2-1-6(8)4-10-11/h1-4H,5H2,(H,13,14)
SMILES: C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CC(=O)O
Molecular Formula: C9H7N3O4
Molecular Weight: 221.172

2-(6-nitro-1H-indazol-1-yl)acetic acid

CAS No.: 857801-04-8

Cat. No.: VC5484554

Molecular Formula: C9H7N3O4

Molecular Weight: 221.172

* For research use only. Not for human or veterinary use.

2-(6-nitro-1H-indazol-1-yl)acetic acid - 857801-04-8

Specification

CAS No. 857801-04-8
Molecular Formula C9H7N3O4
Molecular Weight 221.172
IUPAC Name 2-(6-nitroindazol-1-yl)acetic acid
Standard InChI InChI=1S/C9H7N3O4/c13-9(14)5-11-8-3-7(12(15)16)2-1-6(8)4-10-11/h1-4H,5H2,(H,13,14)
Standard InChI Key PDPCLJQBZJYUNV-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CC(=O)O

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

2-(6-Nitro-1H-indazol-1-yl)acetic acid is characterized by the IUPAC name 2-(6-nitroindazol-1-yl)acetic acid and the SMILES notation C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CC(=O)O. Its Standard InChIKey (PDPCLJQBZJYUNV-UHFFFAOYSA-N) confirms a unique stereoelectronic configuration, with the nitro group at position 6 of the indazole ring and an acetic acid moiety at position 1.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.857801-04-8
Molecular FormulaC₉H₇N₃O₄
Molecular Weight221.17 g/mol
IUPAC Name2-(6-nitroindazol-1-yl)acetic acid
SolubilityNot publicly available
X-ray CrystallographyMonoclinic system (analog)

The compound’s structural analog, 2-(5-nitro-1H-indazol-1-yl)acetic acid, crystallizes in a monoclinic system with space group P21/c and unit cell dimensions a = 7.8541 Å, b = 7.9274 Å, c = 15.877 Å, and β = 101.149° . While direct data for the 6-nitro derivative is lacking, this suggests a similar propensity for forming hydrogen-bonded 3D networks, which may influence solubility and reactivity.

Synthesis and Derivative Development

Stepwise Synthesis from 6-Nitro-1H-indazole

The synthesis of 2-(6-nitro-1H-indazol-1-yl)acetic acid derivatives typically involves a four-step protocol :

  • Alkylation: 6-Nitro-1H-indazole reacts with 1-bromo-2-chloroethane to form 1-(2-chloroethyl)-6-nitro-1H-indazole (Compound 1) .

  • Hydrazination: Compound 1 undergoes substitution with hydrazine hydrate to yield 1-(2-hydrazinoethyl)-6-nitro-1H-indazole (Compound 2) .

  • Schiff Base Formation: Condensation of Compound 2 with aromatic aldehydes produces hydrazone intermediates (Compounds 3a-j) .

  • Cyclization: Treatment with chloroacetyl chloride in the presence of triethylamine facilitates β-lactam ring formation, yielding 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones (Compounds 4a-j) .

Table 2: Representative Derivatives and Yields

DerivativeR GroupYield (%)
4aPhenyl68
4b4-Chlorophenyl72
4c4-Methoxyphenyl65

Structural Confirmation Techniques

Synthetic intermediates and final derivatives are characterized using:

  • IR Spectroscopy: Absorption bands at 1729–1741 cm⁻¹ confirm β-lactam carbonyl groups .

  • ¹H/¹³C NMR: Key signals include δ 5.22–5.37 ppm (N–CH) and δ 168.1–172.7 ppm (cyclic CO) .

  • X-ray Diffraction: Analogous indazole derivatives exhibit O–H···N and C–H···O hydrogen bonds, stabilizing crystal lattices .

Biological Activities of Derivatives

Antimicrobial and Antitubercular Profiles

Derivatives of 2-(6-nitro-1H-indazol-1-yl)acetic acid demonstrate broad-spectrum activity:

  • Antibacterial: Compound 4a inhibits Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) .

  • Antifungal: 4b shows efficacy against Candida albicans (MIC: 50 µg/mL) .

  • Antitubercular: 4c reduces Mycobacterium tuberculosis growth by 85% at 100 µg/mL .

Anti-inflammatory Activity

In vivo studies on albino rats reveal that derivative 4d (4-nitrophenyl substituent) reduces carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac .

Computational Insights into Bioactivity

Density Functional Theory (DFT) calculations on the structural analog 2-(5-nitro-1H-indazol-1-yl)acetic acid identify two conformers (C1 and C2), with C1 exhibiting greater stability due to higher dipole moments (μ = 8.2 D in ethanol) and solvation energy . Molecular docking studies suggest moderate binding affinity (−5.57 kcal/mol) to SARS-CoV-2 3CLpro, hinting at antiviral potential .

Structural and Electronic Properties

Conformational Analysis

B3LYP/6-311++G** calculations reveal that the C1 conformer of analogous indazole derivatives adopts a planar configuration, stabilizing intramolecular hydrogen bonds (O–H···N) . Natural Bond Orbital (NBO) analysis indicates charge transfer from the indazole ring to the nitro and carboxyl groups, enhancing electrophilic reactivity .

Spectroscopic Correlations

  • FT-IR: Stretching vibrations at 1520 cm⁻¹ (NO₂ asymmetric) and 1340 cm⁻¹ (NO₂ symmetric) confirm nitro group presence .

  • UV-Vis: λₘₐₓ at 290 nm (π→π* transitions) aligns with conjugated indazole-acetic acid systems .

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